

(R)-(4-Fluorophenyl)oxirane CAS number and properties

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)oxirane

Cat. No.: B101943

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An In-depth Technical Guide to (R)-(4-Fluorophenyl)oxirane for Researchers and Drug Development Professionals

Introduction

(R)-(4-Fluorophenyl)oxirane is a chiral epoxide that serves as a critical building block in modern medicinal chemistry. Its stereospecific reactivity makes it an invaluable intermediate for the synthesis of enantiomerically pure pharmaceuticals. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical properties, synthesis, and purification methodologies, tailored for researchers and professionals in the field of drug discovery and development.

Core Properties and Data

(R)-(4-Fluorophenyl)oxirane, also known as (R)-(-)-4-Fluorostyrene oxide, is a fluorinated aromatic epoxide. Its key identifiers and physicochemical properties are summarized below.

CAS Number: 134356-73-3[1]

Table 2.1: Physicochemical Properties of (R)-(4-Fluorophenyl)oxirane

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ FO	[1][2]
Molecular Weight	138.14 g/mol	[1][2]
Appearance	Clear, colorless to light yellow liquid	[2]
Boiling Point	33 °C @ 1 mmHg	N/A
Density	~1.17 g/mL	N/A
Refractive Index	~1.5078	N/A
Water Solubility	Sparingly soluble (0.26 g/L @ 25°C)	N/A
Purity (Typical)	≥98.0% (HPLC)	[2]
Chiral Purity (Typical)	≥98.0% ee (Chiral HPLC)	[2]
InChIKey	ICVNPQMUUHPPOK-QMMMGPOBSA-N	[1]
SMILES	C1--INVALID-LINK-- C2=CC=C(C=C2)F	[1]

Synthesis and Purification Protocols

The enantioselective synthesis of (R)-(4-Fluorophenyl)oxirane can be achieved through two primary strategies: direct asymmetric epoxidation of the prochiral alkene (4-fluorostyrene) or kinetic resolution of a racemic mixture of the epoxide.

Experimental Protocol 1: Asymmetric Epoxidation via Jacobsen-Katsuki Reaction

This method provides direct access to the enantiopure epoxide from 4-fluorostyrene using a chiral manganese-salen catalyst. The Jacobsen-Katsuki epoxidation is renowned for its high enantioselectivity with unfunctionalized olefins.[3][4][5][6]

Materials:

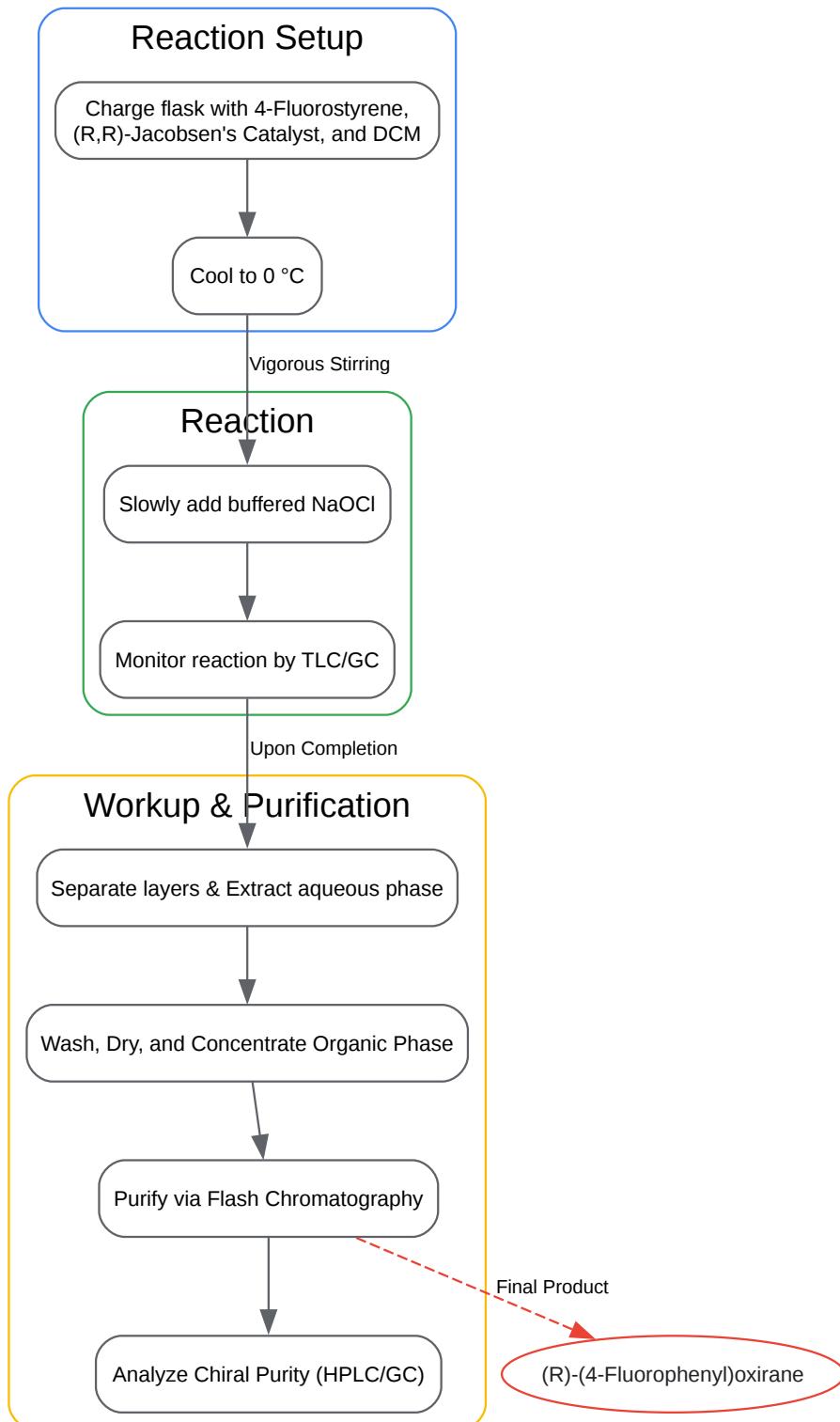
- 4-Fluorostyrene
- (R,R)-Jacobsen's catalyst [(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]
- Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11)
- Dichloromethane (DCM), anhydrous
- 4-Phenylpyridine N-oxide (PPNO) (optional co-catalyst)
- Sodium sulfate (Na₂SO₄), anhydrous
- Celite

Procedure:

- To a round-bottom flask charged with 4-fluorostyrene (1.0 equiv) and (R,R)-Jacobsen's catalyst (0.02-0.05 equiv) is added anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
- If used, the co-catalyst 4-phenylpyridine N-oxide (0.25 equiv) is added to the mixture.
- The flask is cooled to 0 °C in an ice bath with vigorous stirring.
- Buffered sodium hypochlorite solution (1.5 equiv, pre-cooled to 0 °C) is added dropwise over 2-4 hours, ensuring the internal temperature does not exceed 5 °C.
- The reaction progress is monitored by TLC or GC analysis. Upon completion, the layers are separated.
- The aqueous layer is extracted three times with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered through a pad of Celite, and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-(4-Fluorophenyl)oxirane.
- Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Workflow: Asymmetric Epoxidation

[Click to download full resolution via product page](#)**Figure 1.** Asymmetric Epoxidation Workflow.

Experimental Protocol 2: Hydrolytic Kinetic Resolution (HKR)

This highly efficient method separates a racemic mixture of (\pm) -(4-Fluorophenyl)oxirane. It utilizes a chiral (salen)Co(III) catalyst to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

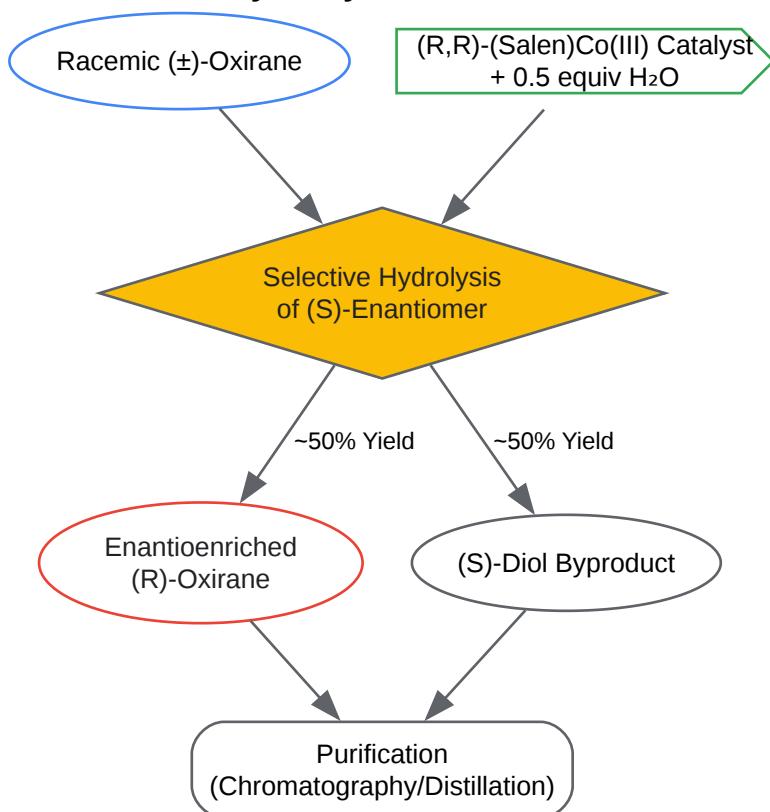
- Racemic (\pm) -(4-Fluorophenyl)oxirane
- (R,R)-(Salen)Co(III)OAc catalyst
- Water (H₂O), deionized
- Tetrahydrofuran (THF) or tert-Butyl methyl ether (TBME)
- Acetic Acid (optional, for catalyst activation)
- Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

- The (R,R)-(Salen)Co(III)OAc catalyst (0.002–0.02 equiv) is dissolved in THF or TBME in a flask open to the air. A small amount of acetic acid (~1 equiv relative to catalyst) can be added to ensure the active Co(III) state.
- The solution is stirred for 15 minutes at room temperature.
- Racemic (\pm) -(4-Fluorophenyl)oxirane (1.0 equiv) is added to the flask.
- The mixture is cooled to 0–4 °C.
- Water (0.50–0.55 equiv) is added in one portion.
- The reaction is stirred vigorously at 0–4 °C. The progress is monitored by chiral GC/HPLC, tracking the disappearance of the (S)-epoxide and the increase in enantiomeric excess of the (R)-epoxide.

- Once the reaction reaches ~52-55% conversion (theoretically yielding >99% ee for the remaining epoxide), it is quenched by removing the cold bath and warming to room temperature.
- The solvent is removed via rotary evaporation.
- The resulting mixture of (R)-epoxide and (S)-diol is purified by flash column chromatography or distillation under reduced pressure to isolate the volatile (R)-(4-Fluorophenyl)oxirane.

Workflow: Hydrolytic Kinetic Resolution



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Figure 2. Hydrolytic Kinetic Resolution Logic.

Applications in Drug Development

(R)-(4-Fluorophenyl)oxirane is a precursor for synthesizing complex chiral molecules that modulate biological targets. A significant area of application is in the development of allosteric

modulators for G protein-coupled receptors (GPCRs), such as the A₁ adenosine receptor (A₁R).

Role as a Chiral Building Block

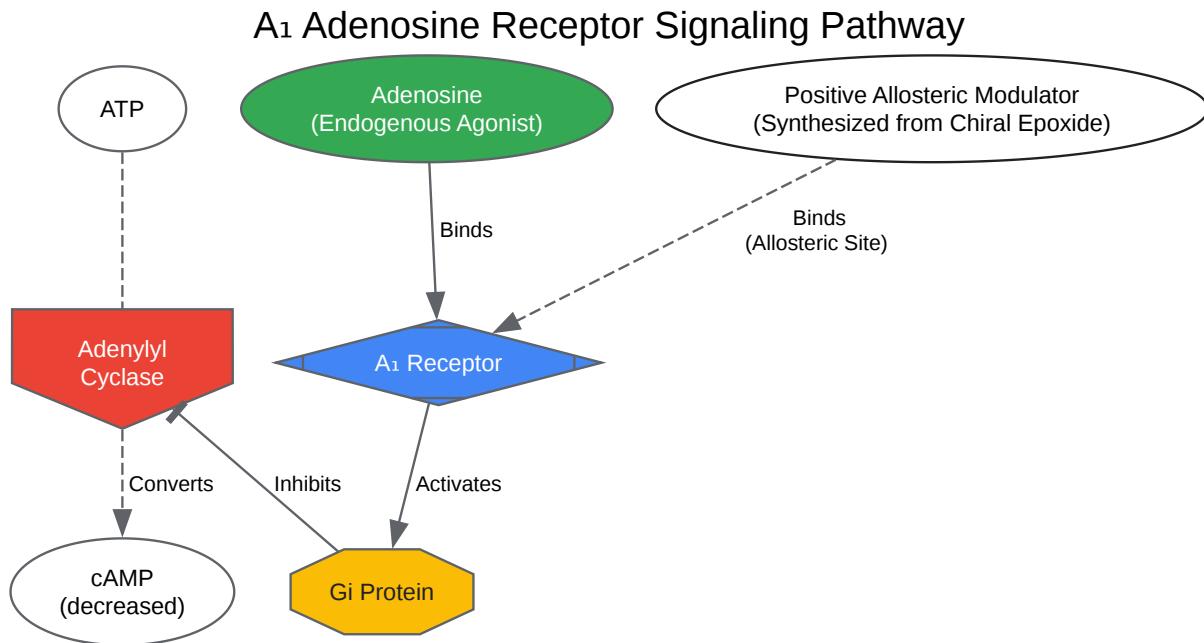
The epoxide ring is a versatile electrophile that can be opened stereospecifically by a wide range of nucleophiles (e.g., amines, thiols, azides). This reaction establishes two adjacent stereocenters, a common motif in drug molecules. For instance, ring-opening with a primary or secondary amine can generate a chiral amino alcohol, a key pharmacophore in many APIs.

A₁ Adenosine Receptor (A₁R) Signaling Pathway

The A₁ adenosine receptor is a Gi/o-coupled GPCR, and its activation is a therapeutic target for conditions like neuropathic pain and cardiac ischemia.[\[12\]](#) Orthosteric agonists that directly activate the receptor often suffer from systemic side effects. Positive Allosteric Modulators (PAMs) represent a more sophisticated approach; they bind to a different site on the receptor and only enhance the signal of the endogenous agonist (adenosine), leading to more localized and physiologically relevant effects.[\[12\]](#)[\[13\]](#) Chiral intermediates derived from (R)-(4-Fluorophenyl)oxirane are used to construct these complex PAMs.

The canonical signaling pathway for the A₁R is as follows:

- Adenosine (the orthosteric agonist) binds to the A₁R.
- The receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein.
- The G_{αi} subunit dissociates and inhibits the enzyme adenylyl cyclase.
- Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.
- A PAM binds to an allosteric site, stabilizing the active conformation of the receptor and potentiating the inhibitory effect of adenosine on cAMP production.



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Figure 3. A₁R Signaling and Positive Allosteric Modulation.

Conclusion

(R)-(4-Fluorophenyl)oxirane is a high-value chiral intermediate with significant applications in pharmaceutical development. Its synthesis and resolution can be achieved through well-established, highly selective chemical methods like the Jacobsen-Katsuki epoxidation and hydrolytic kinetic resolution. The ability to introduce both chirality and a fluorine moiety makes it a strategic component in the design of next-generation therapeutics, particularly sophisticated molecules like allosteric modulators that offer enhanced target specificity and reduced side effects. The protocols and data presented herein provide a foundational guide for the effective utilization of this compound in research and development settings.

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